

In Vivo Administration of Fasudil in Mouse Models: Application Notes and Protocols

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Compound of Interest

Compound Name: *Fasudil*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of **Fasudil**, a potent Rho-kinase (ROCK) inhibitor, in various mouse models of disease. The information compiled herein is intended to assist in the design and execution of preclinical studies investigating the therapeutic potential of **Fasudil**.

Introduction to Fasudil

Fasudil is a clinically approved drug for the treatment of cerebral vasospasm in Japan and China.[1] Its mechanism of action involves the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK), a key enzyme in the RhoA signaling pathway.[2] This pathway is implicated in a multitude of cellular processes, including cytoskeletal remodeling, cell migration, and apoptosis.[2][3] Aberrant ROCK signaling has been linked to the pathophysiology of various diseases, including neurodegenerative disorders, pulmonary fibrosis, and cancer, making **Fasudil** a compound of significant interest for drug repurposing and development.[2][3][4] Preclinical studies in mouse models have demonstrated the therapeutic potential of **Fasudil** in a range of conditions.[5]

Summary of Quantitative Data

The following tables summarize the key quantitative outcomes from various studies administering **Fasudil** to different mouse models.

Table 1: Effects of Fasudil in Amyotrophic Lateral Sclerosis (ALS) Mouse Models (SOD1G93A)

Adminis- tration Route	Dosage (mg/kg/ day)	Treatme- nt Timing	Outcom- e Measur- e	Vehicle Control	Fasudil Treated	Percent Change	Citation (s)
Drinking Water	30	Presympt- omatic	Mean Survival Time (days)	122.5 ± 1.9	130.2 ± 1.9	+6.3%	[3][6]
Drinking Water	100	Presympt- omatic	Mean Survival Time (days)	122.5 ± 1.9	131.3 ± 3.4	+7.2%	[3][6]
Drinking Water	30	Presympt- omatic	Mean Disease Onset (days)	108.8 ± 1.9	118.8 ± 1.8	+9.2%	[3][6]
Drinking Water	100	Presympt- omatic	Mean Disease Onset (days)	108.8 ± 1.9	119.0 ± 3.4	+9.4%	[3][6]
Drinking Water	30	Symptom- atic (d80)	Mean Survival Time (days, male)	131.7 ± 2.8	131.9 ± 1.8	No significan- t change	[7]
Drinking Water	100	Symptom- atic (d80)	Mean Survival Time (days, male)	131.7 ± 2.8	131.9 ± 2.1	No significan- t change	[7]

Drinking Water	30	Symptomatic (d110)	Rotarod Endurance (s, male)	81.64 ± 22.42	133.91 ± 17.28	+64.0%	[7]
Drinking Water	100	Symptomatic (d110)	Rotarod Endurance (s, male)	81.64 ± 22.42	153.92 ± 15.14	+88.5%	[7]

Table 2: Effects of Fasudil in Alzheimer's Disease (AD) Mouse Models

Mouse Model	Administration Route	Dosage (mg/kg/day)	Duration	Outcome Measure	Result	Citation(s)
APP/PS1	Intraperitoneal	25	16 weeks	Spatial Memory (MWM)	Improved	[1]
PS19 (tau)	Intraperitoneal	30	2 weeks	Brain pTau Levels	Decreased	[8]
PS19 (tau)	Intraperitoneal	100	2 weeks	Brain pTau Levels	Decreased	[8]
3xTg-AD	Intraperitoneal	10 (twice daily)	2 weeks	Gene Expression	Reversed neurodegenerative pathways	[9]

Table 3: Effects of Fasudil in Other Mouse Models

Disease Model	Administration Route	Dosage (mg/kg/day)	Duration	Outcome Measure	Result	Citation(s)
Bleomycin-induced Pulmonary Fibrosis	Intraperitoneal	10	7-21 days	Inflammatory Cell Infiltration	Reduced	[4]
Bleomycin-induced Pulmonary Fibrosis	Intraperitoneal	100	7-21 days	Inflammatory Cell Infiltration	Reduced	[4]
Myeloproliferative Disorders	Oral Gavage	100	Until endpoint	White Blood Cell Count	Significantly lower after 2 weeks	[10]
Angiotensin II-induced Abdominal Aortic Aneurysm	Drinking Water	136	1 month	Aneurysm Incidence	Reduced	[11]
Angiotensin II-induced Abdominal Aortic Aneurysm	Drinking Water	213	1 month	Aneurysm Incidence	Reduced	[11]
Experimental Autoimmune Encephalomyelitis (EAE)	Oral (drinking water)	100	Started 4 days pre-immunization	EAE Incidence	Reduced	[12]

Experimental							
Autoimmune	Intraperitoneal	50	Started 2 days pre-immunization	EAE Incidence	Reduced	[12]	
Encephalomyelitis (EAE)							

Experimental Protocols

Protocol 1: Fasudil Formulation and Administration

Objective: To prepare and administer **Fasudil** to mice via different routes.

Materials:

- **Fasudil** hydrochloride
- Sterile water for injection or sterile saline
- Drinking water
- Animal balance
- Water bottles
- Oral gavage needles
- Syringes and needles for intraperitoneal injection

Procedure (Administration via Drinking Water):

- Calculate the required concentration of **Fasudil** in the drinking water to achieve the target dosage (e.g., 30 mg/kg/day or 100 mg/kg/day). This calculation should be based on the average daily water consumption of the mice.[3]
- Dissolve the calculated amount of **Fasudil** hydrochloride in a known volume of sterile drinking water.[3]

- Provide the **Fasudil**-containing water to the mice as their sole source of drinking water.[3]
- Prepare a fresh **Fasudil** solution and replace the water bottles at least twice a week.[6]
- Monitor water consumption to ensure consistent drug intake.[6]

Procedure (Oral Gavage):

- Dissolve **Fasudil** hydrochloride in an appropriate vehicle (e.g., sterile water or saline) to the desired concentration.[6][13]
- Gently restrain the mouse and insert the oral gavage needle into the esophagus.[6]
- Administer the calculated volume of the **Fasudil** solution.[6]
- Perform this procedure daily at the same time to ensure consistent dosing.[6][13]

Procedure (Intraperitoneal Injection):

- Dissolve **Fasudil** hydrochloride in sterile saline to the desired concentration.[8][14]
- Gently restrain the mouse to expose the abdomen.
- Insert the needle into the peritoneal cavity at a shallow angle.
- Inject the calculated volume of the **Fasudil** solution.
- Perform this procedure daily or as required by the experimental design.[8][14]

Protocol 2: Assessment of Motor Function - Rotarod Test

Objective: To evaluate motor coordination and balance in mice.

Materials:

- Accelerating rotarod apparatus

Procedure:

- Acclimation/Training: For 2-3 consecutive days before the first test, acclimate the mice to the rotarod apparatus. Place them on the rotating rod at a low speed (e.g., 4 rpm) for a short duration (e.g., 1-5 minutes).[4][6]
- Testing:
 - Set the rotarod to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).[4][6]
 - Place the mouse on the rotating rod.
 - Start the trial and record the latency to fall (in seconds).[6]
 - If the mouse clings to the rod and makes a full passive rotation, the trial should be stopped, and the time recorded.[6]
 - Perform three trials per mouse with a rest interval of at least 15 minutes between trials.[6]
 - The average latency to fall across the three trials is used as the score for that time point.[6]

Protocol 3: Histological Analysis - Cresyl Violet Staining for Motor Neuron Counting

Objective: To quantify the number of surviving motor neurons in the spinal cord.

Materials:

- 4% Paraformaldehyde (PFA) in PBS
- Sucrose solutions (15% and 30% in PBS)
- OCT compound
- Cryostat
- Microscope slides

- 0.1% Cresyl violet solution
- Ethanol solutions (various concentrations)
- Xylene
- Mounting medium
- Light microscope

Procedure:

- Tissue Preparation:
 - Perfuse the mouse with PBS followed by 4% PFA.
 - Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.[\[6\]](#)
 - Cryoprotect the tissue by incubating it in 15% sucrose in PBS until it sinks, followed by 30% sucrose in PBS.[\[6\]](#)
- Sectioning:
 - Embed the lumbar region of the spinal cord in OCT compound and freeze.
 - Cut transverse sections (e.g., 20-30 μm thick) using a cryostat.[\[6\]](#)
 - Mount the sections onto microscope slides.[\[6\]](#)
- Staining:
 - Rehydrate the sections through a series of ethanol solutions and distilled water.[\[15\]](#)[\[16\]](#)
 - Stain the sections with a 0.1% cresyl violet solution for 5-10 minutes.[\[15\]](#)
 - Differentiate the sections in 95% ethanol to remove excess stain.[\[15\]](#)
 - Dehydrate the sections through graded ethanol solutions, clear with xylene, and coverslip.
[\[15\]](#)[\[16\]](#)

- Motor Neuron Counting:
 - Using a light microscope, identify motor neurons in the ventral horn of the spinal cord based on their large size, multipolar shape, and prominent Nissl substance.[\[6\]](#)
 - Count the number of healthy motor neurons in a defined number of sections from the lumbar region for each animal.[\[6\]](#)

Protocol 4: Western Blot Analysis of the ROCK Signaling Pathway

Objective: To assess the effect of **Fasudil** on the expression and phosphorylation of key proteins in the ROCK signaling pathway.

Materials:

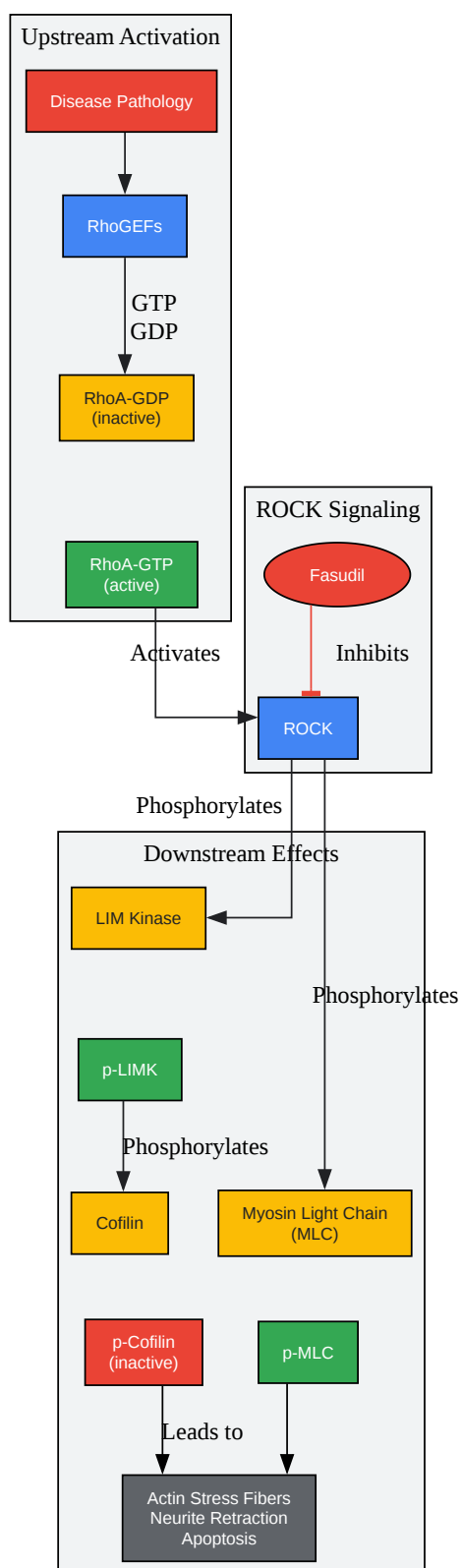
- Mouse tissue (e.g., brain, spinal cord)
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-ROCK1, anti-ROCK2, anti-RhoA, anti-phospho-MYPT1, anti-MYPT1, anti-phospho-Cofilin, anti-Cofilin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Protein Extraction:
 - Homogenize flash-frozen mouse tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[\[17\]](#)
 - Centrifuge the lysates to pellet cellular debris and collect the supernatant.[\[17\]](#)
 - Determine the protein concentration of the lysates using a BCA protein assay.[\[17\]](#)
- SDS-PAGE and Western Blotting:
 - Denature protein samples by boiling in Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[\[17\]](#)
- Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the expression of target proteins to a loading control (e.g., GAPDH or β -actin).

Visualizations

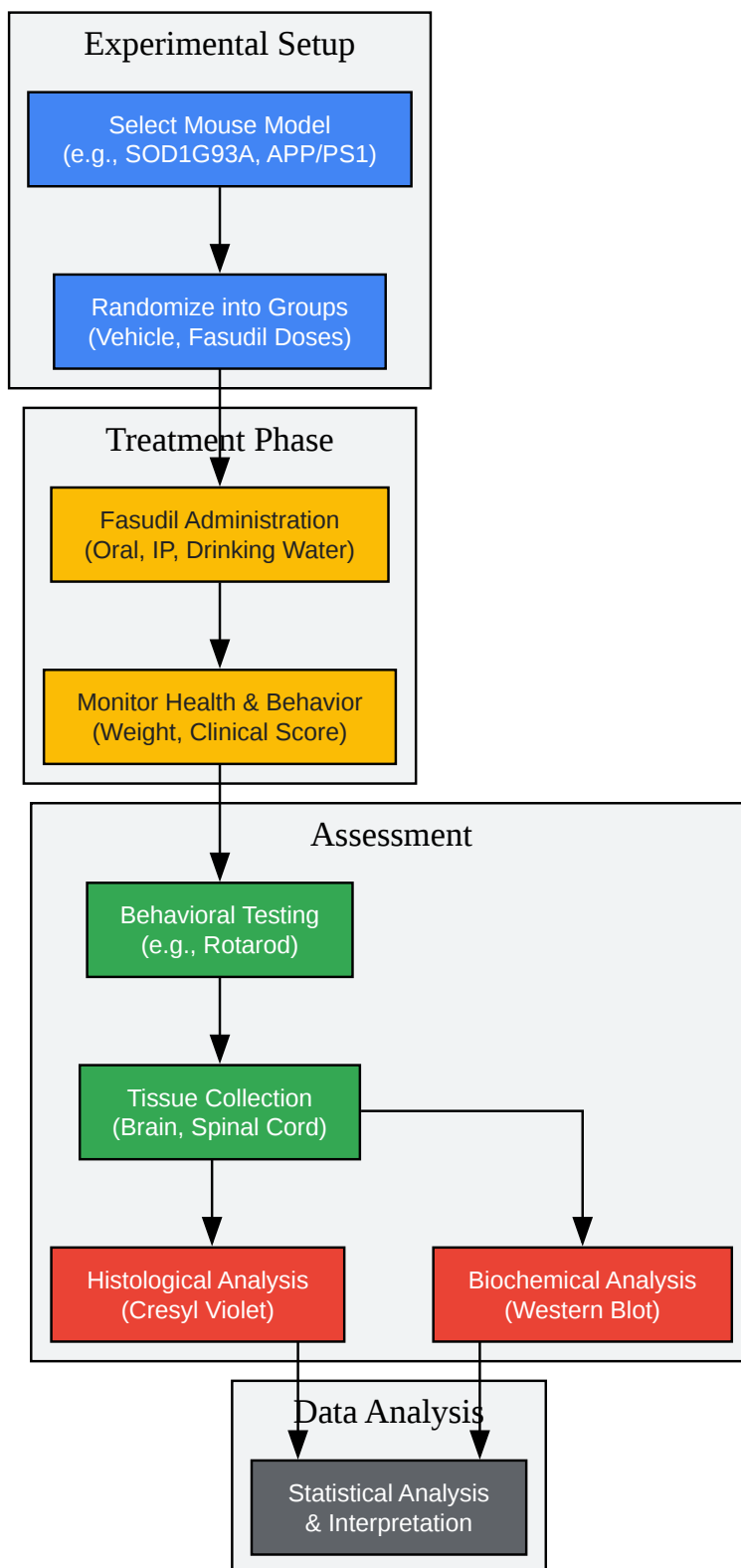
Signaling Pathway



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Caption: **Fasudil** inhibits the ROCK signaling pathway.

Experimental Workflow



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Caption: General workflow for in vivo **Fasudil** studies.

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